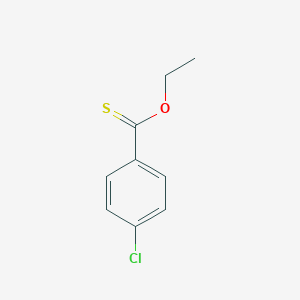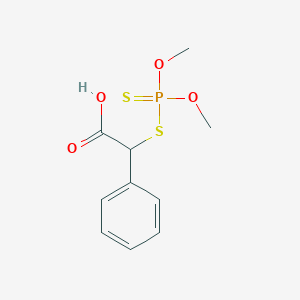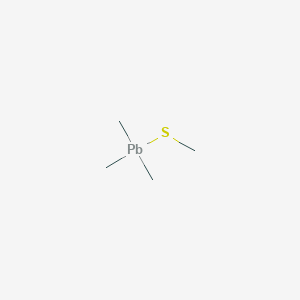
Plumbane, trimethyl(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, trimethyl(methylthio)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as TMTM-plumbane and has the chemical formula C4H12S2Pb. In
Aplicaciones Científicas De Investigación
TMTM-plumbane has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, TMTM-plumbane has been shown to have potential as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of TMTM-plumbane is not yet fully understood. However, it is believed that the compound works by disrupting the cell membranes of microorganisms, leading to cell death. This mechanism of action has been observed in studies on the antimicrobial and antifungal properties of TMTM-plumbane.
Efectos Bioquímicos Y Fisiológicos
TMTM-plumbane has been shown to have minimal toxicity in laboratory studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMTM-plumbane in laboratory experiments is its potential as a catalyst in organic reactions. Additionally, its antimicrobial and antifungal properties make it a potential candidate for the development of new antibiotics and antifungal drugs. However, limitations include the need for further research to fully understand its mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for research on TMTM-plumbane. One area of interest is the development of new antibiotics and antifungal drugs based on the compound's antimicrobial and antifungal properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity. Finally, TMTM-plumbane's potential as a catalyst in organic reactions should be explored further.
Métodos De Síntesis
TMTM-plumbane can be synthesized through the reaction of lead tetraacetate with dimethyl sulfide in the presence of sulfuric acid. The reaction yields TMTM-plumbane as a white solid that is soluble in organic solvents.
Propiedades
Número CAS |
14326-59-1 |
|---|---|
Nombre del producto |
Plumbane, trimethyl(methylthio)- |
Fórmula molecular |
C4H12PbS |
Peso molecular |
299 g/mol |
Nombre IUPAC |
trimethyl(methylsulfanyl)plumbane |
InChI |
InChI=1S/CH4S.3CH3.Pb/c1-2;;;;/h2H,1H3;3*1H3;/q;;;;+1/p-1 |
Clave InChI |
QNOHWKRQRPJBHZ-UHFFFAOYSA-M |
SMILES |
CS[Pb](C)(C)C |
SMILES canónico |
CS[Pb](C)(C)C |
Otros números CAS |
14326-59-1 |
Sinónimos |
Plumbane, trimethyl(methylthio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



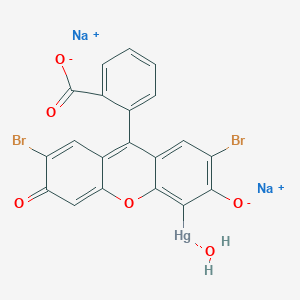
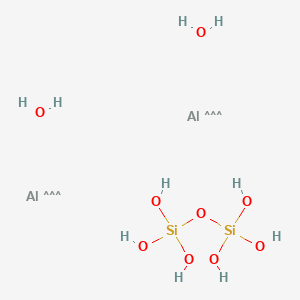
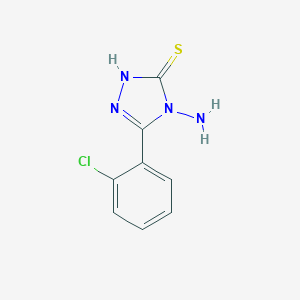

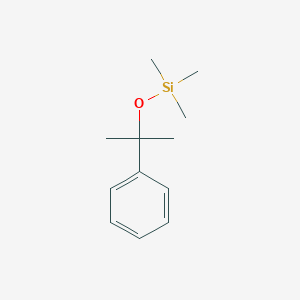
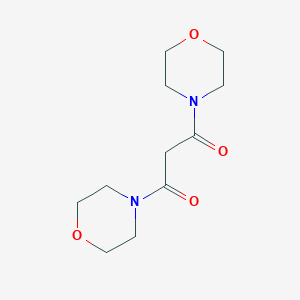
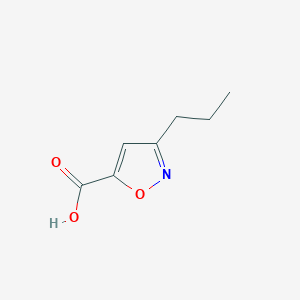
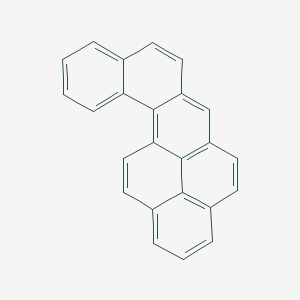
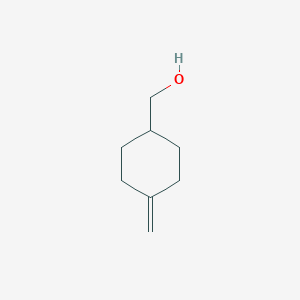
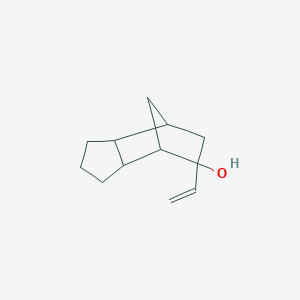
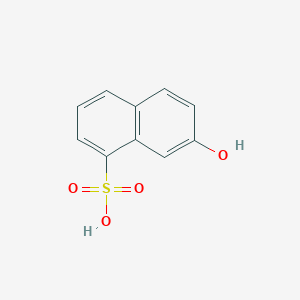
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
